1-[(3-Chlorophenyl)methyl]piperidin-3-amine 1-[(3-Chlorophenyl)methyl]piperidin-3-amine
Brand Name: Vulcanchem
CAS No.: 1044766-81-5
VCID: VC8042261
InChI: InChI=1S/C12H17ClN2/c13-11-4-1-3-10(7-11)8-15-6-2-5-12(14)9-15/h1,3-4,7,12H,2,5-6,8-9,14H2
SMILES: C1CC(CN(C1)CC2=CC(=CC=C2)Cl)N
Molecular Formula: C12H17ClN2
Molecular Weight: 224.73 g/mol

1-[(3-Chlorophenyl)methyl]piperidin-3-amine

CAS No.: 1044766-81-5

Cat. No.: VC8042261

Molecular Formula: C12H17ClN2

Molecular Weight: 224.73 g/mol

* For research use only. Not for human or veterinary use.

1-[(3-Chlorophenyl)methyl]piperidin-3-amine - 1044766-81-5

Specification

CAS No. 1044766-81-5
Molecular Formula C12H17ClN2
Molecular Weight 224.73 g/mol
IUPAC Name 1-[(3-chlorophenyl)methyl]piperidin-3-amine
Standard InChI InChI=1S/C12H17ClN2/c13-11-4-1-3-10(7-11)8-15-6-2-5-12(14)9-15/h1,3-4,7,12H,2,5-6,8-9,14H2
Standard InChI Key AEUIQDMQUUXQBB-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CC2=CC(=CC=C2)Cl)N
Canonical SMILES C1CC(CN(C1)CC2=CC(=CC=C2)Cl)N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound, N-[(3-chlorophenyl)methyl]piperidin-3-amine, reflects its substitution pattern: a piperidine ring (C₅H₁₁N) bearing an amine group at the 3-position and a 3-chlorobenzyl substituent (C₆H₄Cl-CH₂-) attached via the nitrogen atom . Its molecular formula is C₁₂H₁₇ClN₂, with a molecular weight of 224.73 g/mol .

Stereochemical and Conformational Properties

The piperidine ring adopts a chair conformation, with the 3-amine and 3-chlorobenzyl groups occupying equatorial positions to minimize steric strain. Computational models suggest that the chlorine atom’s para position relative to the benzyl attachment point enhances electronic stability through resonance effects .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₇ClN₂
Molecular Weight224.73 g/mol
SMILESC1CC(CNC1)NCC2=CC(=CC=C2)Cl
InChIKeyJBIRPGGQBQODJX-UHFFFAOYSA-N
Melting PointNot reported-
Boiling PointNot reported-

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves nucleophilic substitution between 3-chlorobenzyl chloride and piperidin-3-amine in the presence of a base such as potassium carbonate . Typical conditions include refluxing in anhydrous toluene for 12–24 hours, yielding the product after purification via column chromatography (60–70% yield) . Microwave-assisted synthesis, as demonstrated for analogous piperidine derivatives, may reduce reaction times to 1–2 hours .

Industrial Manufacturing Considerations

Scalable production employs continuous-flow reactors to enhance efficiency and safety. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensure >95% purity for pharmaceutical-grade material . Industrial protocols prioritize solvent recovery systems to minimize environmental impact.

Chemical Reactivity and Derivative Formation

Functional Group Transformations

The amine and chlorophenyl groups enable diverse reactions:

  • Oxidation: Treatment with potassium permanganate oxidizes the amine to a nitroso derivative, though over-oxidation to nitroxides is possible.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the chlorophenyl group to cyclohexylmethyl, altering lipophilicity.

  • Nucleophilic Substitution: The chlorine atom undergoes displacement with amines or thiols under Ullmann coupling conditions .

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsMajor Product
OxidationKMnO₄, acidic H₂ON-Oxide derivative
ReductionH₂ (1 atm), Pd-C, ethanol3-Cyclohexylmethylpiperidin-3-amine
SNArNaN₃, DMF, 100°CAzido-substituted analog

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